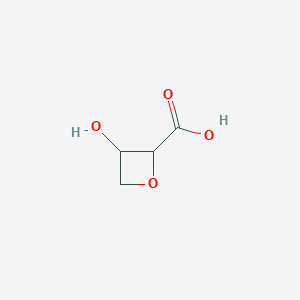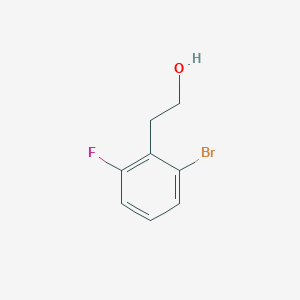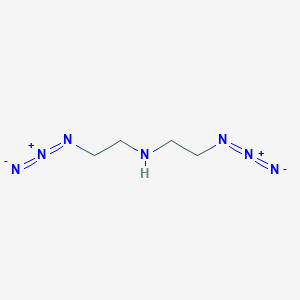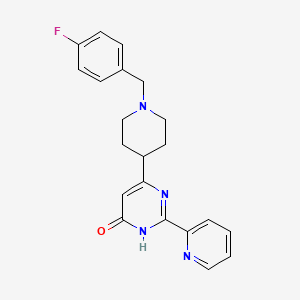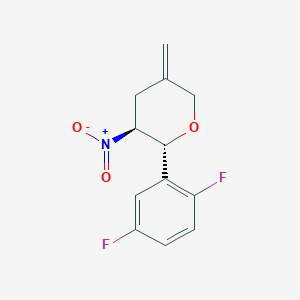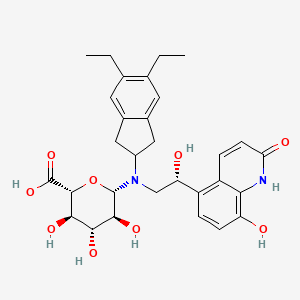
Indacaterol N-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indacaterol N-Glucuronide is a metabolite of Indacaterol, a long-acting beta-2 adrenergic agonist used primarily for the treatment of chronic obstructive pulmonary disease (COPD) and asthma . Indacaterol itself is known for its rapid onset and prolonged duration of action, making it a valuable therapeutic agent in respiratory medicine . The glucuronidation of Indacaterol results in the formation of this compound, which is a significant pathway in the metabolism and excretion of the parent compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Indacaterol N-Glucuronide involves the glucuronidation of Indacaterol. This reaction typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the conjugation of glucuronic acid to Indacaterol . The reaction conditions often include the presence of UDP-glucuronic acid and the UGT enzyme in an appropriate buffer system.
Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolic product. the large-scale synthesis of Indacaterol involves advanced organic synthesis techniques, including the use of chiral catalysts to ensure the production of the desired enantiomer . The glucuronidation process can be replicated in vitro using liver microsomes or recombinant UGT enzymes for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions: Indacaterol N-Glucuronide primarily undergoes metabolic reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to hydroxylated metabolites.
Glucuronidation: Catalyzed by UGT enzymes, forming glucuronide conjugates.
Common Reagents and Conditions:
Oxidation: Requires cytochrome P450 enzymes, NADPH, and oxygen.
Glucuronidation: Requires UDP-glucuronic acid and UGT enzymes.
Major Products:
Hydroxylated Indacaterol: Formed through oxidation.
This compound: Formed through glucuronidation.
Applications De Recherche Scientifique
Indacaterol N-Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of Indacaterol.
Drug Development: Understanding the metabolic pathways can aid in the development of new drugs with improved efficacy and safety profiles.
Toxicology: Assessing the safety and potential side effects of Indacaterol and its metabolites.
Mécanisme D'action
Indacaterol N-Glucuronide itself does not have a direct therapeutic effect. its formation is crucial for the metabolism and clearance of Indacaterol from the body . Indacaterol works by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and bronchodilation . This action increases the diameter of the airways, improving airflow and reducing symptoms of COPD and asthma .
Comparaison Avec Des Composés Similaires
Formoterol: Another long-acting beta-2 adrenergic agonist used for asthma and COPD.
Salmeterol: A long-acting beta-2 adrenergic agonist with a slower onset but longer duration of action compared to Indacaterol.
Uniqueness of Indacaterol N-Glucuronide: this compound is unique due to its rapid onset and prolonged duration of action, which allows for once-daily dosing . This is in contrast to other beta-2 agonists like Formoterol and Salmeterol, which may require more frequent dosing .
Propriétés
Formule moléculaire |
C30H36N2O9 |
|---|---|
Poids moléculaire |
568.6 g/mol |
Nom IUPAC |
(2R,3R,4R,5S,6S)-6-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H36N2O9/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)32(29-27(38)25(36)26(37)28(41-29)30(39)40)13-22(34)19-5-7-21(33)24-20(19)6-8-23(35)31-24/h5-10,18,22,25-29,33-34,36-38H,3-4,11-13H2,1-2H3,(H,31,35)(H,39,40)/t22-,25+,26+,27-,28+,29-/m0/s1 |
Clé InChI |
AYUINKXDLMIPNM-LBPVPJGVSA-N |
SMILES isomérique |
CCC1=C(C=C2CC(CC2=C1)N(C[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C(=O)O)O)O)O)CC |
SMILES canonique |
CCC1=C(C=C2CC(CC2=C1)N(CC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5C(C(C(C(O5)C(=O)O)O)O)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



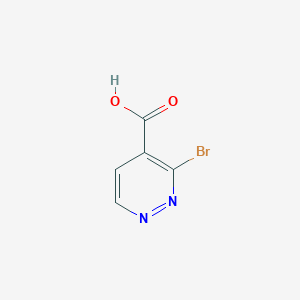
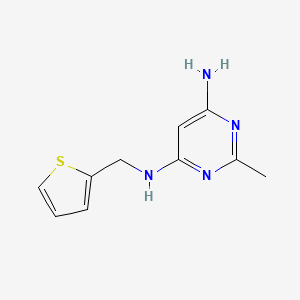
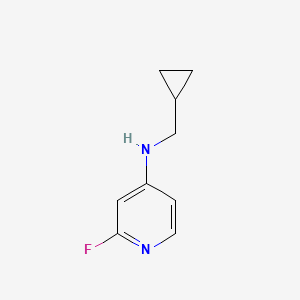
palladium(II)](/img/structure/B13437892.png)
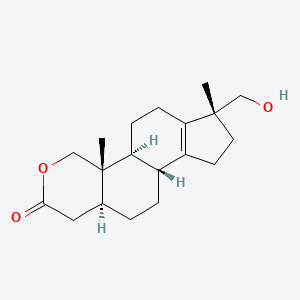

![1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13437904.png)

